![molecular formula C8H18BrN2+ B15073040 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide CAS No. 5450-74-8](/img/structure/B15073040.png)
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide is a quaternary ammonium compound with the molecular formula C8H18BrN2. It is known for its unique bicyclic structure, which consists of two nitrogen atoms and a bromide ion. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be synthesized through the quaternization of 1,4-diazabicyclo[2.2.2]octane (DABCO) with methyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:
DABCO+2CH3Br→this compound
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions using DABCO and methyl bromide. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and recrystallization.
化学反応の分析
Types of Reactions
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide ion can be replaced by other nucleophiles such as chloride, iodide, or hydroxide ions.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium compound back to its tertiary amine form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium chloride, sodium iodide, and sodium hydroxide. The reactions are typically carried out in polar solvents such as water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride, 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide, and 1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;hydroxide.
Oxidation: N-oxides of the compound.
Reduction: Tertiary amine derivatives.
科学的研究の応用
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and neurotransmitter receptors due to its ability to interact with biological membranes.
Industry: The compound is used in the production of polymers, surfactants, and other specialty chemicals.
作用機序
The mechanism of action of 1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide involves its interaction with various molecular targets. The quaternary ammonium group allows the compound to interact with negatively charged sites on biological membranes, proteins, and other macromolecules. This interaction can lead to changes in membrane permeability, enzyme activity, and signal transduction pathways.
類似化合物との比較
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide can be compared with other similar compounds such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): Unlike its quaternary ammonium derivative, DABCO is a tertiary amine and acts as a strong nucleophile and base.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;chloride: Similar in structure but with a chloride ion instead of bromide, affecting its solubility and reactivity.
1,4-Dimethyl-1,4-diazoniabicyclo[2.2.2]octane;iodide: The iodide derivative has different reactivity and solubility properties compared to the bromide form.
The uniqueness of this compound lies in its specific interactions with biological membranes and its effectiveness as a phase-transfer catalyst.
特性
CAS番号 |
5450-74-8 |
|---|---|
分子式 |
C8H18BrN2+ |
分子量 |
222.15 g/mol |
IUPAC名 |
1,4-dimethyl-1,4-diazoniabicyclo[2.2.2]octane;bromide |
InChI |
InChI=1S/C8H18N2.BrH/c1-9-3-6-10(2,7-4-9)8-5-9;/h3-8H2,1-2H3;1H/q+2;/p-1 |
InChIキー |
RTGJCUWPRWRXFG-UHFFFAOYSA-M |
正規SMILES |
C[N+]12CC[N+](CC1)(CC2)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


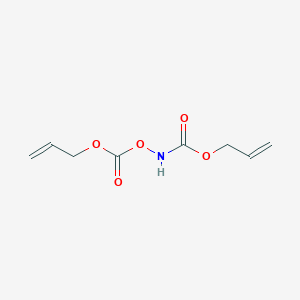
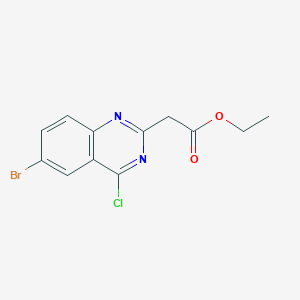
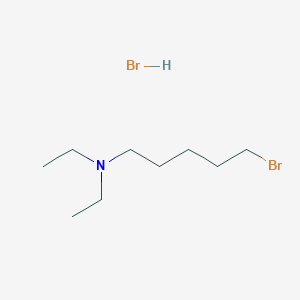
![2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine](/img/structure/B15072975.png)
![3-Azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B15072979.png)

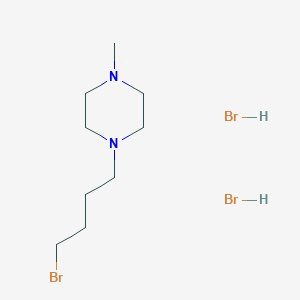

![9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene](/img/structure/B15073005.png)
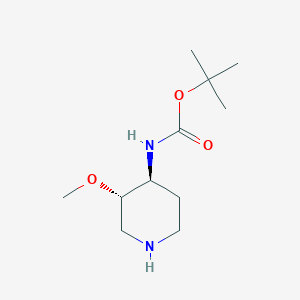
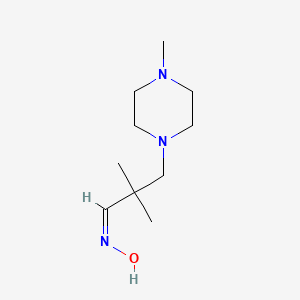
![2-Hydroxy-3-(diphenylphosphino)-2'-[hydroxy[2-(triethylsilyl)phenyl]methyl]-[1,1'-binaphthalene]](/img/structure/B15073029.png)
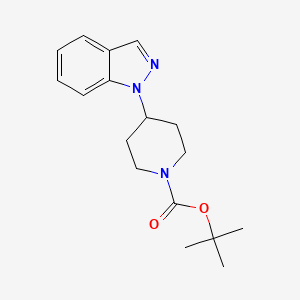
![copper;4-[10,15,20-tris(4-aminophenyl)-12H-porphyrin-5,12-diid-5-yl]aniline](/img/structure/B15073049.png)
